Cas no 84518-22-9 (1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-)
84518-22-9 structure
Product Name:1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
Numero CAS:84518-22-9
MF:C14H24O
MW:208.339764595032
CID:727486
PubChem ID:579157
Update Time:2025-04-19
1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
- alpha,2,6,6-tetramethylcyclohexene-1-butyraldehyde
- 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexenyl)butanal
- DTXSID50888214
- 1-CETONAL
- UNII-55RV8VAL82
- SCHEMBL454132
- .ALPHA.,2,6,6-TETRAMETHYL-1-CYCLOHEXENE-1-BUTANAL
- alpha,2,6,6-Tetramethyl-1-cyclohexene-1-butanal
- 55RV8VAL82
- Luciferin aldehyde (Latia)
- 1-Cyclohexene-1-butanal, .alpha.,2,6,6-tetramethyl-
- 84518-22-9
- 2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butanal
- NS00061550
- Q27261337
- 1-Cyclohexene-1-butyraldehyde, .alpha.,2,6,6-tetramethyl-
- 1-CETONAL, (+/-)-
- 21632-06-4
- Cetonal
- 2-Methyl-4-(2,6,6-trimethylcyclohex-1-enyl)butanal
- 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butanal #
- 2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)BUTANA
- EINECS 282-993-2
- 1-Cyclohexene-1-butanal, alpha,2,6,6-tetramethyl-
- 2-(3-FORMYL)BUTYL-1,3,3-TRIMETHYLCYCLOHEX-1-ENE
-
- Inchi: 1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h10-11H,5-9H2,1-4H3
- Chiave InChI: MXNVWZZDDFIWHW-UHFFFAOYSA-N
- Sorrisi: O=CC(C)CCC1=C(C)CCCC1(C)C
Proprietà calcolate
- Massa esatta: 208.183
- Massa monoisotopica: 208.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 0.871
- Punto di ebollizione: 281.7°C at 760 mmHg
- Punto di infiammabilità: 126.8°C
- Indice di rifrazione: 1.453
- PSA: 17.07000
- LogP: 4.12820
1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
84518-22-9 (1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-) Prodotti correlati
- 432-24-6(a-Cyclocitral)
- 68039-49-6(2,4-Dimethyl-3-cyclohexenecarboxaldehyde)
- 1335-66-6(Isocyclocitral)
- 52474-60-9(Precyclemone B)
- 18022-66-7(3,4-Dimethyl-3-cyclohexenecarboxaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso